Cyclooct-4-en-1-ol
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Overview
Description
Cyclooct-4-en-1-ol is an organic compound with the molecular formula C8H14O It is a cyclooctene derivative with a hydroxyl group attached to the first carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-ol can be achieved through several methods. One common approach involves the reduction of cyclooct-4-en-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of cyclooct-4-en-1-one using a metal catalyst such as palladium on carbon. This method offers high yield and selectivity, making it suitable for large-scale production. The reaction is conducted under hydrogen gas pressure at elevated temperatures to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclooct-4-en-1-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of the compound can lead to the formation of cyclooctanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Tosyl chloride in pyridine for conversion to tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Cyclooct-4-en-1-one.
Reduction: Cyclooctanol.
Substitution: Various substituted cyclooctene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclooct-4-en-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-ol involves its interaction with various molecular targets depending on the specific application. In enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, facilitating the formation of enzyme-substrate complexes. The compound’s unique ring structure also allows it to interact with specific receptors or active sites in biological systems, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanol: Similar structure but lacks the double bond.
Cyclooct-4-en-1-one: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Cyclooctene: Similar ring structure but lacks the hydroxyl group.
Uniqueness
Cyclooct-4-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the cyclooctene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
(1S)-cyclooct-4-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=CCC[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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